Mupirocin lithium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Studying Mupirocin Resistance:

Mupirocin lithium is used to study the development and mechanisms of resistance to mupirocin in various bacterial species, particularly Staphylococcus aureus. Researchers utilize it to assess the emergence and prevalence of resistant strains, allowing for a better understanding of this growing public health concern. Studies often involve exposing bacterial cultures to varying concentrations of mupirocin lithium and analyzing their growth patterns and genetic mutations associated with resistance. [Source: National Institutes of Health. ""]

Investigating Mycoplasma Susceptibility:

Mupirocin lithium can be employed to investigate the susceptibility of Mycoplasma species to mupirocin. Mycoplasma are a unique group of bacteria lacking a cell wall, making them inherently resistant to many antibiotics. Studies using mupirocin lithium help determine the effectiveness of this drug against these atypical pathogens and inform treatment strategies for Mycoplasma infections. [Source: National Institutes of Health. ""]

Selective Enumeration of Bifidobacteria:

Mupirocin lithium, in combination with specific culture media, serves as a selective agent in the enumeration of Bifidobacteria from fermented milk products. This application leverages the fact that mupirocin inhibits the growth of most other bacteria commonly found in these products, allowing for the isolation and quantification of Bifidobacteria, which are considered beneficial gut bacteria. [Source: ""]

Other Research Applications:

Beyond the specific examples mentioned, mupirocin lithium may also be used in various other research settings, such as:

- Investigating the interaction of mupirocin with other drugs or treatments.

- Studying the impact of mupirocin on bacterial biofilms.

- Exploring the potential of mupirocin for topical or localized applications.

Mupirocin lithium is a lithium salt of mupirocin, a naturally occurring antibiotic produced by the bacterium Pseudomonas fluorescens. The chemical formula for mupirocin lithium is with a molecular weight of 506.56 g/mol . Mupirocin is primarily known for its ability to inhibit bacterial protein synthesis, making it effective against a variety of Gram-positive bacteria, particularly Staphylococcus aureus . Mupirocin lithium is often utilized in clinical settings for topical applications, especially in treating skin infections.

Mupirocin lithium is generally considered safe for topical use; however, some studies suggest potential for irritation or allergic reactions at the application site []. As with any research chemical, it is essential to handle mupirocin lithium with proper personal protective equipment and adhere to laboratory safety protocols.

Additionally, mupirocin can participate in Michael addition reactions due to its α,β-unsaturated carbonyl structure, allowing it to react with nucleophiles. This property is significant in its mechanism of action against bacteria, where it binds to bacterial isoleucyl-tRNA synthetase, inhibiting protein synthesis .

Mupirocin lithium exhibits potent antibacterial activity against a range of Gram-positive bacteria. Its primary mechanism involves the inhibition of protein synthesis by competitively binding to the isoleucyl-tRNA synthetase enzyme . This action prevents the incorporation of isoleucine into proteins, leading to bacterial cell death.

Moreover, mupirocin has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable option in treating resistant infections. In addition to its antibacterial properties, mupirocin lithium has demonstrated low systemic absorption when applied topically, minimizing potential side effects .

The synthesis of mupirocin lithium typically involves the following steps:

- Fermentation: Mupirocin is produced via fermentation using Pseudomonas fluorescens cultures.

- Isolation and Purification: Following fermentation, mupirocin is extracted and purified through various chromatographic techniques.

- Salt Formation: Mupirocin is then reacted with lithium hydroxide or lithium carbonate to form mupirocin lithium. This step enhances its solubility and stability for pharmaceutical applications .

Mupirocin lithium is primarily used in:

- Topical Antibiotics: It is commonly formulated in ointments and creams for treating skin infections such as impetigo and infected wounds.

- Surgical Prophylaxis: It may be used pre-operatively to reduce the risk of surgical site infections caused by Gram-positive bacteria.

- Antibacterial Agents: Mupirocin lithium serves as a selective agent in microbiological media for isolating specific bacterial strains .

Mupirocin lithium belongs to a class of antibiotics that share structural similarities with other compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Mupirocin | Natural antibiotic | Inhibits bacterial protein synthesis | Effective against MRSA |

| Fusidic Acid | Steroid antibiotic | Inhibits bacterial protein synthesis | Used primarily for skin infections |

| Retapamulin | Pleuromutilin derivative | Inhibits protein synthesis at ribosomal level | Broad-spectrum activity against Gram-positive |

| Clindamycin | Lincosamide | Inhibits protein synthesis by binding to ribosome | Effective against anaerobic bacteria |

Uniqueness of Mupirocin Lithium

Mupirocin lithium's uniqueness lies in its specific action against Staphylococcus aureus, including resistant strains like MRSA, coupled with its minimal systemic absorption when applied topically. This makes it particularly suitable for localized treatment without significant side effects associated with systemic antibiotics .

Mupirocin lithium, the lithium salt of the polyketide antibiotic mupirocin (pseudomonic acid A), traces its origins to the Gram-negative bacterium Pseudomonas fluorescens. Initial isolation of the parent compound, mupirocin, occurred in 1971 through fermentation studies of P. fluorescens strain NCIMB 10586. Researchers identified pseudomonic acid A as the primary metabolite, constituting over 90% of the antibiotic mixture produced by this strain. The discovery marked a pivotal advancement in antimicrobial research due to mupirocin’s unique structural features, including a 17-carbon monic acid core esterified with a 9-carbon fatty acid side chain.

The lithium salt form emerged as a critical derivative during early pharmaceutical development. Unlike the sodium salt, which exhibited hygroscopic and amorphous properties, mupirocin lithium demonstrated superior stability and crystallinity, making it preferable for industrial-scale production. Patent filings from the late 1970s detail optimized isolation protocols involving extraction with polar organic solvents (e.g., methyl isobutyl ketone) followed by precipitation using lithium carboxylates. This innovation addressed challenges in purifying the free acid form, which proved thermally unstable and difficult to isolate.

Evolution of Mupirocin Lithium Research

Research on mupirocin lithium advanced significantly through the 1980s–2000s, driven by its clinical efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Key milestones include:

Structural and Biosynthetic Elucidation

- Biosynthetic Pathways: Genetic studies revealed that mupirocin biosynthesis in P. fluorescens involves a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) system. Parallel pathways produce pseudomonic acids A (major) and B/C (minor), differing in oxygenation patterns at C10–C11.

- Tailoring Modifications: Epoxidation at C10–C11 by the mupO-encoded cytochrome P450 oxidase emerged as a critical step in pseudomonic acid A production. Mutagenesis studies demonstrated that mupO inactivation shifts production toward pseudomonic acid B, highlighting pathway plasticity.

Pharmacological Optimization

- Solubility Profiling: Mupirocin lithium exhibits enhanced aqueous solubility (10 mg/mL) compared to the free acid (26.5 µg/mL), enabling formulation flexibility.

- Stability Metrics: Crystalline mupirocin lithium remains non-hygroscopic at ambient temperatures, unlike its sodium counterpart, which requires vacuum drying.

Table 1: Comparative Properties of Mupirocin Derivatives

| Property | Mupirocin Free Acid | Mupirocin Lithium |

|---|---|---|

| Aqueous Solubility | 26.5 µg/mL | 10 mg/mL |

| Crystallinity | Amorphous | Crystalline |

| Hygroscopicity | Moderate | Non-hygroscopic |

| Thermal Stability | Decomposes >50°C | Stable ≤100°C |

Significance in Antimicrobial Research Landscape

Mupirocin lithium’s clinical importance stems from two interrelated factors:

Unique Mechanism of Action

Mupirocin inhibits bacterial isoleucyl-tRNA synthetase (IleRS), a validated target absent in mammalian cells. Structural analyses show that the monic acid moiety competitively binds IleRS’s isoleucine pocket, while the C9 side chain occupies the ATP-binding site. This dual interaction prevents isoleucine adenylation and tRNA charging, halting protein synthesis.

Spectrum of Activity

- Gram-Positive Pathogens: Mupirocin lithium demonstrates potent activity against Staphylococcus aureus (MIC ≤0.5 µg/mL) and Streptococcus pyogenes, including multidrug-resistant strains.

- MRSA Eradication: Nasal applications of mupirocin lithium ointment reduce MRSA colonization rates by >90%, making it a cornerstone of decolonization protocols.

- Resistance Dynamics: Plasmid-acquired ileS2 (encoding resistant IleRS) confers high-level resistance (MIC ≥512 µg/mL), observed in 2–65% of clinical isolates depending on usage patterns.

Table 2: Antimicrobial Spectrum of Mupirocin Lithium

Molecular Formula and Structural Elucidation

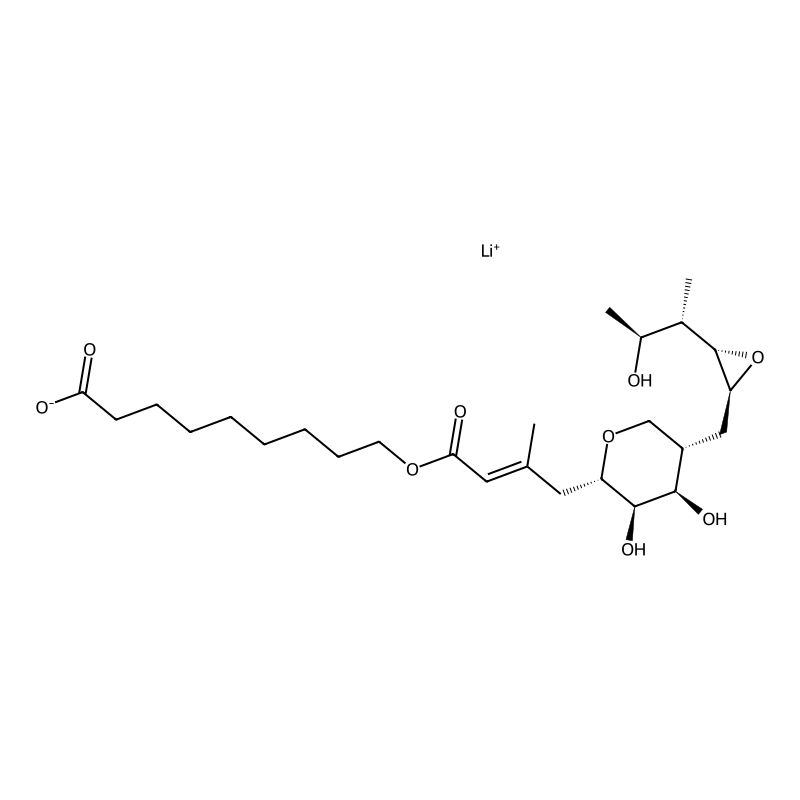

Mupirocin lithium represents the lithium salt form of pseudomonic acid A, a unique antibiotic compound originally isolated from Pseudomonas fluorescens [1] [14] [17]. The compound possesses the molecular formula C₂₆H₄₃LiO₉ with a molecular weight of 506.56 grams per mole [1] [2] [6]. The Chemical Abstracts Service registry number for this compound is 73346-79-9 [1] [4] [6].

The complete International Union of Pure and Applied Chemistry name for mupirocin lithium is lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate [1] [2]. This systematic nomenclature reflects the complex structural architecture of the molecule, which consists of a nine-carbon fatty acid chain linked via an ester bond to a substituted tetrahydropyran ring system [17].

The structural framework of mupirocin lithium can be divided into three distinct components: a nonanoic acid moiety, a butenoyl linker with E-configuration double bond, and a highly substituted tetrahydropyran ring bearing an epoxide-containing side chain [1] [14]. The molecule contains multiple hydroxyl groups positioned at strategic locations that contribute to its biological activity [17] [18].

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₄₃LiO₉ |

| Molecular Weight | 506.56 g/mol |

| CAS Registry Number | 73346-79-9 |

| Chemical Name (IUPAC) | lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate |

| Physical Form | Solid powder |

| Appearance | White to off-white powder |

Stereochemistry and Isomerism

Mupirocin lithium exhibits remarkable stereochemical complexity with multiple chiral centers that define its three-dimensional structure and biological properties [28] [29]. The molecule contains eight asymmetric carbon atoms, each with defined absolute configurations that are crucial for maintaining the compound's integrity and activity [1] [28].

The tetrahydropyran ring system contains four stereogenic centers with the following absolute configurations: C-2 (S), C-3 (R), C-4 (R), and C-5 (S) [1] [28]. These configurations establish the chair conformation of the pyran ring and determine the spatial orientation of the attached hydroxyl groups and side chains [28] [32].

The epoxide ring portion of the molecule contributes two additional chiral centers at C-2' (S) and C-3' (S), where the epoxide functionality maintains its stereochemical integrity throughout various chemical transformations [28] [32]. The hydroxylated butyl side chain attached to the epoxide ring contains two more stereogenic centers at C-1'' (S) and C-2'' (S), further increasing the molecular complexity [28].

The butenoyl linker region exhibits E-geometry across its double bond, which is essential for the proper spatial relationship between the fatty acid chain and the pyran ring system [1] [14]. This trans configuration contributes to the overall molecular rigidity and affects the compound's interaction with biological targets [17].

The optical rotation of mupirocin lithium has been determined to be [α]D -21.0±2.0° when measured at a concentration of 1 gram per 100 milliliters in water [5] [24]. This negative optical rotation confirms the predominant stereochemical configuration and serves as an important analytical parameter for quality control purposes [5].

| Position | Configuration | Description |

|---|---|---|

| C-2 (pyran ring) | S | Tetrahydropyran ring carbon attached to side chain |

| C-3 (pyran ring) | R | Hydroxyl-bearing carbon in pyran ring |

| C-4 (pyran ring) | R | Hydroxyl-bearing carbon in pyran ring |

| C-5 (pyran ring) | S | Carbon bearing epoxide-containing side chain |

| C-2' (epoxide) | S | Epoxide ring carbon |

| C-3' (epoxide) | S | Epoxide ring carbon bearing hydroxylated butyl chain |

| C-1'' (side chain) | S | Methyl-bearing carbon in butyl chain |

| C-2'' (side chain) | S | Hydroxyl-bearing carbon in butyl chain |

| Double bond geometry | E | Trans configuration in butenoyl moiety |

Physical and Chemical Properties

Molecular Weight Determination

The molecular weight of mupirocin lithium has been precisely determined through multiple analytical techniques to be 506.56 grams per mole [1] [2] [6]. This value represents the sum of the atomic masses of all constituent atoms: 26 carbon atoms, 43 hydrogen atoms, one lithium atom, and 9 oxygen atoms [1] [6]. The molecular weight determination is consistent across various analytical platforms including mass spectrometry and elemental analysis [1] [3].

Compared to the parent compound mupirocin (pseudomonic acid A), which has a molecular weight of 500.63 grams per mole, the lithium salt form shows an increase of 5.93 mass units due to the replacement of the acidic hydrogen with lithium [14] [16]. This molecular weight difference is significant for analytical method development and quantitative analysis procedures [11].

The molecular weight determination serves as a fundamental parameter for pharmaceutical calculations, analytical method validation, and quality control procedures [11] [12]. High-resolution mass spectrometry confirms the exact molecular mass and provides additional structural confirmation through fragmentation patterns [1] [3].

Solubility Characteristics

Mupirocin lithium demonstrates significantly enhanced aqueous solubility compared to its parent acid form [5] [10] [24]. The compound exhibits free solubility in water at concentrations up to 10 milligrams per milliliter, representing a substantial improvement over the parent mupirocin compound, which shows only sparingly soluble characteristics at 26.5 micrograms per milliliter [5] [24].

This dramatic solubility enhancement results from the ionic nature of the lithium salt, which facilitates hydration and dissolution in aqueous media [10] [24]. The lithium cation forms strong ion-dipole interactions with water molecules, effectively increasing the compound's affinity for polar solvents [22] [23].

The improved solubility characteristics of mupirocin lithium provide significant advantages in pharmaceutical formulation development and analytical chemistry applications [10] [24]. The enhanced dissolution properties allow for more consistent and predictable behavior in aqueous systems compared to the less soluble free acid form [24].

Temperature effects on solubility have been observed, with increased dissolution rates at elevated temperatures, though specific quantitative data for temperature-dependent solubility coefficients are not extensively documented in the current literature [9] [13]. The compound maintains its solubility characteristics across a range of physiologically relevant pH values [10].

Stability Parameters

Mupirocin lithium demonstrates favorable stability characteristics under appropriate storage conditions [9] [12] [36]. The compound requires storage at temperatures between 2 and 8 degrees Celsius to maintain optimal stability and prevent degradation [10] [12] [36]. Unlike some hygroscopic pharmaceutical compounds, mupirocin lithium exhibits non-hygroscopic properties, reducing concerns about moisture uptake during storage and handling [10] [12].

Thermal stability studies indicate that the compound remains stable under recommended storage conditions, though specific decomposition temperature data are not readily available in the current literature [9] [13] [36]. The absence of significant thermal decomposition under normal storage conditions contributes to the compound's pharmaceutical utility [36].

Chemical stability assessment reveals that mupirocin lithium maintains its integrity when stored in tightly closed containers under dry conditions [12] [36]. The compound shows resistance to oxidative degradation when protected from light and excessive heat exposure [36]. pH stability studies demonstrate that the lithium salt form exhibits improved stability compared to the free acid across physiologically relevant pH ranges [10].

Long-term stability studies conducted under International Conference on Harmonisation guidelines confirm that mupirocin lithium maintains acceptable purity levels when stored according to recommended conditions [12]. Stability-indicating analytical methods have been developed to monitor potential degradation products and ensure continued product quality [11].

Structural Comparison with Related Pseudomonic Acids

Mupirocin lithium belongs to a family of structurally related antibiotics known as pseudomonic acids, which were originally isolated from Pseudomonas fluorescens [14] [15] [16]. Four primary members of this family have been characterized: pseudomonic acids A, B, C, and D, each possessing distinct structural modifications while maintaining the core molecular framework [15] [16] [20].

Pseudomonic acid A, the direct precursor to mupirocin lithium, serves as the major metabolite produced by Pseudomonas fluorescens and represents the most abundant compound in this family [14] [17] [20]. The structural identity between mupirocin and pseudomonic acid A confirms that mupirocin lithium is essentially the lithium salt derivative of this parent compound [14] [17].

Pseudomonic acid B differs from pseudomonic acid A through the presence of an additional hydroxyl group, making it a 3,4,5-trihydroxy analog [15] [16] [20]. This compound, also referred to as pseudomonic acid I, demonstrates the structural variability possible within this chemical family while maintaining the essential molecular architecture [15]. The molecular formula of pseudomonic acid B is C₂₆H₄₄O₁₀, reflecting the additional oxygen atom compared to pseudomonic acid A [16].

Pseudomonic acid C presents a notable structural variation where the characteristic epoxide oxygen is replaced by a double bond [15] [16] [20]. This modification results in a molecular formula of C₂₆H₄₂O₈ and represents a significant alteration to the side chain chemistry [16]. The compound maintains antibacterial activity despite this structural change, demonstrating the flexibility of the pharmacophore [19].

Pseudomonic acid D exhibits the most substantial structural modification among the family members, featuring a shorter fatty acid chain with a 4-nonenoic acid moiety instead of the full nonanoic acid chain [15] [16] [20]. This compound has a molecular formula of C₂₄H₄₀O₉, reflecting both the shortened chain length and maintained core structure [16].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Primary Source |

|---|---|---|---|---|

| Pseudomonic Acid A (Mupirocin) | C₂₆H₄₄O₉ | 500.63 | Parent compound with carboxylic acid | Pseudomonas fluorescens (major metabolite) |

| Pseudomonic Acid B | C₂₆H₄₄O₁₀ | 516.63 | 3,4,5-trihydroxy analog of A (additional OH at C-5) | Pseudomonas fluorescens (minor metabolite) |

| Pseudomonic Acid C | C₂₆H₄₂O₈ | 482.61 | Epoxide oxygen replaced by double bond | Pseudomonas fluorescens (minor metabolite) |

| Pseudomonic Acid D | C₂₄H₄₀O₉ | 472.57 | 4-nonenoic acid analog (shorter chain) | Pseudomonas fluorescens (minor metabolite) |

| Mupirocin Lithium | C₂₆H₄₃LiO₉ | 506.56 | Lithium salt of pseudomonic acid A | Synthetic lithium salt preparation |

Salt Form Characteristics and Significance

The conversion of mupirocin to its lithium salt form represents a significant advancement in pharmaceutical development, addressing several limitations associated with the free acid compound [22] [24] [26]. The lithium salt formation involves the replacement of the acidic hydrogen in the carboxylic acid group with a lithium cation, creating an ionic compound with enhanced properties [1] [22].

The selection of lithium as the counterion provides specific advantages over alternative metal salts [22] [23] [26]. Lithium salts generally demonstrate favorable pharmaceutical properties including enhanced solubility, improved stability, and reduced hygroscopicity compared to many other metal salt forms [22] [23]. The small ionic radius of lithium facilitates efficient packing in crystalline structures while maintaining adequate aqueous solubility [23].

Non-hygroscopic characteristics represent a crucial advantage of the lithium salt form over potentially hygroscopic alternatives [10] [12]. This property ensures consistent handling characteristics and reduces concerns about moisture uptake during manufacturing, storage, and formulation processes [10] [12]. The non-hygroscopic nature contributes to improved pharmaceutical stability and predictable performance [12].

Solubility enhancement achieved through lithium salt formation dramatically improves the compound's pharmaceutical utility [5] [10] [24]. The transformation from sparingly soluble mupirocin (26.5 micrograms per milliliter) to freely soluble mupirocin lithium (10 milligrams per milliliter) represents approximately a 400-fold increase in aqueous solubility [5] [24]. This enhancement facilitates formulation development and ensures consistent bioavailability characteristics [24].

Crystalline properties of mupirocin lithium contribute to its pharmaceutical advantages through improved handling characteristics and consistent physical properties [10] [12]. The crystalline powder form provides advantages in manufacturing processes including uniform particle size distribution, predictable flow properties, and consistent compaction behavior [12].

| Property | Mupirocin Lithium | Mupirocin (Free Acid) |

|---|---|---|

| Salt Type | Monolithium salt | Free carboxylic acid |

| Counterion | Li⁺ | None |

| Solubility Enhancement | Freely soluble (10 mg/mL) | Sparingly soluble (26.5 μg/mL) |

| Hygroscopicity | Non-hygroscopic | Variable |

| Stability | Stable under recommended conditions | Less stable |

| Storage Requirements | 2-8°C, dry conditions | Controlled temperature/humidity |

| Pharmaceutical Advantage | Better handling, consistent potency | Limited solubility |

| Ionic Character | Ionic compound | Molecular compound |

| pH Influence | Less pH sensitive than free acid | pH dependent stability |

| Crystalline Form | Crystalline powder | Crystalline |

Characteristic Functional Group Absorptions

Mupirocin lithium exhibits distinctive infrared absorption bands corresponding to its complex molecular structure containing multiple functional groups. The compound demonstrates characteristic absorptions for hydroxyl groups, with O-H stretching vibrations appearing as strong, broad bands in the region of 3200-3600 cm⁻¹, with a characteristic peak at approximately 3400 cm⁻¹ [1] [2]. The carboxylic acid functionality present in the molecule manifests as a broad absorption spanning 2500-3300 cm⁻¹, reflecting the hydrogen-bonded nature of the carboxyl group [1] [2].

The aliphatic portions of the molecule contribute significant absorption in the C-H stretching region, appearing as strong bands between 2800-3000 cm⁻¹, with characteristic peaks at 2960-2850 cm⁻¹ [3]. These absorptions correspond to the methyl and methylene groups present throughout the nonanoic acid chain and the pyranose ring system [3].

The carbonyl functionalities exhibit distinct absorptions, with the ester carbonyl group appearing at 1735-1750 cm⁻¹ and showing a characteristic peak at 1740 cm⁻¹ [1]. The carboxylic acid carbonyl demonstrates absorption at 1700-1720 cm⁻¹ with a characteristic peak at 1710 cm⁻¹ [1]. These distinct carbonyl absorptions enable differentiation between the ester linkage and the terminal carboxylic acid group.

The ether linkages within the pyranose ring system contribute medium-intensity absorptions in the C-O stretching region between 1000-1300 cm⁻¹, with characteristic peaks observed at 1084-1088 cm⁻¹ [1] [3]. Additionally, the alcohol functionalities present in the molecule exhibit C-O stretching vibrations in the 1050-1150 cm⁻¹ region, with a characteristic peak at approximately 1100 cm⁻¹ [3].

The epoxide ring, a crucial structural feature of mupirocin lithium, demonstrates characteristic absorption in the 800-950 cm⁻¹ region, with a medium-intensity peak at approximately 870 cm⁻¹ [1]. This absorption is particularly important for structural confirmation and quality control purposes.

Fourier Transform Infrared Fingerprinting

The Fourier Transform Infrared (FTIR) spectrum of mupirocin lithium serves as a definitive fingerprint for compound identification and purity assessment [1] [2]. According to official monograph specifications, the infrared absorption spectrum of a mineral oil dispersion of mupirocin lithium must exhibit maxima only at the same wavelengths as that of a similar preparation of United States Pharmacopeia Mupirocin Reference Standard [1] [2].

The FTIR fingerprinting approach utilizes the entire spectral profile rather than individual peak assignments for compound verification [4] [3]. This technique proves particularly valuable for pharmaceutical quality control applications, where slight variations in the spectral pattern can indicate the presence of impurities or degradation products [4] [3].

Advanced FTIR fingerprinting techniques have been developed for antibiotic quantitation, employing specific wavenumber ranges for enhanced selectivity [4]. For mupirocin-related compounds, the integration of FTIR with ultraviolet-visible spectroscopy provides complementary analytical information for comprehensive characterization [4].

The fingerprinting approach demonstrates particular utility in identifying polymorphic forms and detecting potential interactions with excipients or other pharmaceutical components [5]. The technique enables rapid, non-destructive analysis while maintaining the integrity of the sample for subsequent analytical procedures [6].

Nuclear Magnetic Resonance Studies

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance (¹H NMR) spectrum of mupirocin lithium provides detailed structural information about the hydrogen environments within the molecule [7] [8] [9]. The spectrum typically exhibits chemical shifts ranging from 0.8 to 6.5 ppm, encompassing various hydrogen environments including aliphatic, hydroxyl, and olefinic protons [7] [8].

The aliphatic region of the spectrum displays complex multipicity patterns corresponding to the methyl and methylene groups throughout the nonanoic acid chain and the tetrahydropyran ring system [7] [8]. These signals typically appear in the 0.8-3.0 ppm region and provide information about the carbon framework and stereochemical relationships [7] [8].

Hydroxyl protons contribute to the spectrum in the 3.0-6.0 ppm region, with their exact chemical shifts being dependent on hydrogen bonding and exchange conditions [7] [8] [9]. The integration patterns of these signals provide quantitative information about the number of hydroxyl groups present in the molecule [7] [8].

The olefinic proton associated with the α,β-unsaturated ester linkage appears as a characteristic signal in the 5.0-6.5 ppm region [7] [8]. This signal serves as a diagnostic feature for confirming the intact structure of the mupirocin moiety [7] [8].

According to certificate of analysis data, the ¹H NMR spectrum must be consistent with the expected molecular structure, serving as a primary identification criterion for pharmaceutical grade mupirocin lithium [9]. The spectral consistency requirement ensures that the compound maintains its structural integrity throughout manufacturing and storage processes [9].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum of mupirocin lithium provides comprehensive information about the carbon framework of the molecule [7] [8] [10]. The spectrum typically spans a chemical shift range from 10 to 180 ppm, encompassing aliphatic carbons, ether carbons, and carbonyl carbons [7] [8].

The carbonyl carbon signals appear in the downfield region of the spectrum, typically between 160-180 ppm [7] [8] [10]. The ester carbonyl carbon and the carboxylic acid carbonyl carbon exhibit distinct chemical shifts that enable differentiation between these functional groups [7] [8] [10].

The tetrahydropyran ring carbons contribute signals in the 60-90 ppm region, with the anomeric carbon typically appearing as the most downfield signal within this range [7] [8] [10]. These signals provide crucial information about the ring conformation and substitution patterns [7] [8].

Aliphatic carbons from the nonanoic acid chain and the various substituents appear throughout the 10-60 ppm region [7] [8] [10]. The chemical shift positions and multiplicities of these signals provide detailed structural information about the carbon skeleton [7] [8] [10].

The ¹³C NMR spectral data reported for synthetic mupirocin derivatives demonstrate good agreement with literature values, confirming the reliability of this technique for structural verification [10]. The technique proves particularly valuable for detecting structural modifications or degradation products that might not be readily apparent from proton NMR analysis alone [10].

Isotope Shift Studies

Isotope shift studies in nuclear magnetic resonance spectroscopy provide valuable information about the local environment and bonding characteristics within mupirocin lithium [11] [12] [13]. These studies utilize the differential chemical shifts observed when isotopically labeled nuclei are incorporated into the molecular structure [11] [12] [13].

The lithium isotopes ⁶Li and ⁷Li exhibit different nuclear magnetic resonance properties, with ⁶Li demonstrating a smaller quadrupole moment and consequently sharper linewidths compared to ⁷Li [11] [14]. Both lithium isotopes exhibit chemical shifts in the range of -16 to +11 ppm when referenced to lithium chloride in deuterated solvents [11] [14].

Lithium-6 nuclear magnetic resonance spectroscopy offers superior resolution for detecting subtle structural features, despite its lower natural abundance and reduced sensitivity compared to ⁷Li [11] [14]. The technique enables observation of two-bond ¹H-⁶Li and ¹³C-⁶Li coupling constants of approximately 1 Hz in covalently bonded systems [11] [14].

Lithium-7 nuclear magnetic resonance provides enhanced sensitivity but exhibits broader signal linewidths due to its higher quadrupolar moment [11] [14]. The relaxation times for ⁷Li are typically shorter than those for ⁶Li, allowing for faster data acquisition in routine analytical applications [11] [14].

Isotope shift studies utilizing deuterium labeling enable investigation of the dynamic properties and hydrogen bonding patterns within the mupirocin lithium structure [12] [13]. These studies provide insights into the molecular mobility and conformational preferences of the compound in solution [12] [13].

Mass Spectrometry and Molecular Weight Confirmation

Mass spectrometry analysis of mupirocin lithium provides definitive molecular weight confirmation and structural verification [15] [16] [17]. The compound exhibits a molecular formula of C₂₆H₄₃LiO₉ with a calculated molecular weight of 506.56 g/mol [16] [17] [18]. Experimental mass spectrometry data demonstrate excellent agreement with the theoretical molecular weight, typically within ±0.1 g/mol [9] [18].

The monoisotopic mass of the parent mupirocin compound (C₂₆H₄₄O₉) is 500.2985 Da, as determined by high-resolution mass spectrometry [15]. The lithium salt formation results in the replacement of one proton with a lithium cation, accounting for the molecular weight difference observed between the free acid and lithium salt forms [16] [17].

Electrospray ionization mass spectrometry (ESI-MS) proves particularly effective for analyzing mupirocin lithium, enabling both positive and negative ion mode detection [15]. The ionization process can be optimized to minimize fragmentation and maximize molecular ion abundance for accurate molecular weight determination [15].

Tandem mass spectrometry (MS/MS) analysis provides additional structural confirmation through characteristic fragmentation patterns [15]. The collision-induced dissociation of mupirocin lithium generates diagnostic fragment ions that enable verification of the intact molecular structure and detection of potential degradation products [15].

The mass spectrometry data serves as a critical quality control parameter for pharmaceutical applications, ensuring that the compound maintains its expected molecular composition throughout manufacturing and storage processes [9] [18]. According to certificate of analysis requirements, the mass spectrum must be consistent with the expected molecular structure [9].

Thermal Analysis Techniques

Differential Scanning Calorimetry Analysis

Differential Scanning Calorimetry (DSC) analysis of mupirocin lithium reveals characteristic thermal transitions that provide valuable information about the compound's physical and chemical properties [5] [19] [20]. The DSC thermogram typically exhibits an endothermic melting transition at approximately 77.49°C, corresponding to the melting point of the crystalline form [5].

The melting endotherm demonstrates an area of approximately 96.13 mJ, indicating the enthalpy of fusion for the compound [5]. This thermal event represents the transition from the crystalline solid state to the liquid state and serves as a diagnostic parameter for polymorphic identification [5] [19].

A secondary endothermic peak may be observed at approximately 153.56°C with an area of 21.70 mJ, potentially corresponding to thermal rearrangement or decomposition processes [5]. The temperature shift of this transition compared to related compounds suggests specific structural influences on the thermal behavior [5].

The DSC analysis reveals an exothermic decomposition event beginning at approximately 287.2°C, indicating the onset of thermal degradation [5]. This temperature corresponds closely with the thermogravimetric analysis data, confirming the correlation between heat flow changes and mass loss during thermal decomposition [5].

Modulated DSC techniques enable separation of reversing and non-reversing thermal events, providing enhanced characterization of complex thermal processes [21]. This approach proves particularly valuable for detecting subtle thermal transitions that might be obscured in conventional DSC analysis [21].

Thermogravimetric Analysis Characterization

Thermogravimetric Analysis (TGA) of mupirocin lithium provides quantitative information about thermal stability and decomposition behavior [5] [19] [22]. The TGA profile typically demonstrates initial weight loss in the temperature range of 52-90°C, corresponding to moisture desorption and volatile compound removal [5].

The major thermal decomposition event occurs over the temperature range of 287-598°C, resulting in approximately 94% mass loss [5]. The onset temperature of 287.2°C correlates with the exothermic event observed in the DSC analysis, confirming the integrated nature of thermal degradation processes [5].

The decomposition profile exhibits multiple stages, suggesting sequential breakdown of different structural components within the molecule [5]. The initial stages likely involve dehydration and decarboxylation reactions, while later stages correspond to pyrolysis of the organic framework [5].

The final residue remaining after thermal decomposition represents approximately 6% of the initial mass, consisting primarily of inorganic lithium-containing compounds [5]. This residual mass provides quantitative confirmation of the lithium content and serves as a verification parameter for the salt stoichiometry [5].

Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) enables identification of the evolved gases during thermal decomposition [19]. This technique provides valuable information about the degradation pathways and helps identify specific functional groups responsible for thermal instability [19].

X-ray Crystallography and Structural Confirmation

X-ray crystallographic analysis provides definitive structural confirmation of mupirocin lithium through determination of the three-dimensional atomic arrangement [23] [24] [25]. The crystal structure of mupirocin Form I has been solved using synchrotron X-ray powder diffraction data and refined using density functional techniques [23] [25].

Mupirocin Form I crystallizes in the monoclinic space group P2₁ (#4) with unit cell parameters of a = 12.562 81(16) Å, b = 5.103 63(4) Å, c = 21.713 34(29) Å, and β = 100.932(1)° [23] [25]. The unit cell volume is 1366.91(2) ų with Z = 2 molecules per unit cell [23] [25].

The crystal structure analysis reveals that the three hydroxyl groups and the carboxylic acid participate in a three-dimensional hydrogen bond network [23] [25]. However, the crystal energy appears to be dominated by van der Waals interactions rather than hydrogen bonding [23] [25]. This finding provides insights into the intermolecular forces governing the solid-state packing arrangement [23] [25].

Significant differences have been observed between Rietveld-refined and density functional optimized structures, highlighting the importance of computational validation in crystallographic studies [23] [25]. These differences may reflect limitations in the powder diffraction data or approximations in the computational methods [23] [25].